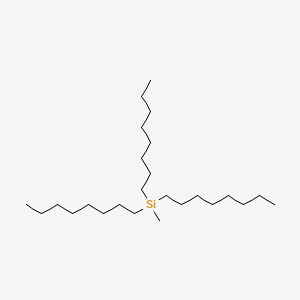

メチルトリオクチルシラン

概要

説明

Synthesis Analysis

Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . Methylsilane, a related compound, can be prepared by reduction of methyltrichlorosilane with lithium aluminium hydride .Molecular Structure Analysis

The Methyltrioctylsilane molecule contains a total of 79 bond(s). There are 25 non-H bond(s) and 21 rotatable bond(s) .Chemical Reactions Analysis

Silane-based products are becoming a popular material for pre-treatment deposition due to their environmental compatibility. They are used as substitutes for traditional pre-treatments like chromates. Silane coupling agents have been shown to improve the cellulose content of materials, with the highest cellulose content of 72.51% observed in the 9% silane treated material .Physical And Chemical Properties Analysis

Silane treatment improved the cellulose content of the fish tail palm fibre . The highest cellulose content of 72.51% was observed in the 9% silane treated fish tail palm fibre . Also, it improved crystallinity index value of 62.5% for 5% silane treated fibre .科学的研究の応用

テトラアルキルシランの合成

メチルトリオクチルシランは、市販されているトリクロロメチルシランとトリオクチルアルミニウムから単一ステップで合成することができます . このプロセスは、ナトリウムまたはリチウムハロゲン化物を添加することで、アルキル基の再分配によって生じる副生成物を最小限に抑えます .

有機化学におけるラジカル系試薬

メチルトリオクチルシランは、トリ(トリメチルシリル)シランとしても知られており、有機合成において多くの用途が見出されています . これは、ラジカル還元、ヒドロシリル化、および連続的なラジカル反応で成功裏に使用されてきました .

重合

メチルトリオクチルシランは、重合において戦略的な役割を果たします . これは、オレフィンの光誘起ラジカル重合とエポキシドの光促進カチオン重合に特に有用です .

材料科学

有機合成における用途に加えて、メチルトリオクチルシランは、材料科学の分野でも使用されています . その独特の特性は、新しい材料の開発において貴重な成分となっています .

官能基の修飾

メチルトリオクチルシランは、官能基の修飾のためのラジカル系還元剤として機能します . これは、還元条件下でさまざまな官能基を修飾するために使用できます .

逐次ラジカル反応の仲介

メチルトリオクチルシランは、逐次ラジカル反応における仲介役を果たすことができます . これにより、一連の制御されたラジカル反応を通じて、複雑な有機化合物を生成することができます .

作用機序

Safety and Hazards

将来の方向性

There has been substantial progress in the understanding of polyamide formation mechanisms and the development of new IP strategies that can potentially lead to the redesign of TFC membranes . The current gap between industrial needs and academic research in designing high-performance TFC membranes provides an outlook on future research directions for advancing IP-based fabrication processes .

特性

IUPAC Name |

methyl(trioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGJEUDNIUNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073325 | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3510-72-3 | |

| Record name | Silane, methyltrioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methyltrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

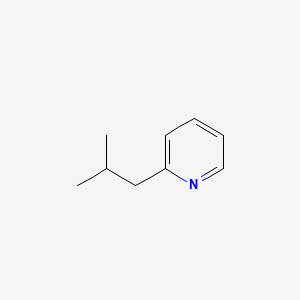

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?

A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)